molecular formula C10H11Cl2NO2 B14067873 methyl 3-(2,5-dichloroanilino)propanoate

methyl 3-(2,5-dichloroanilino)propanoate

Cat. No.: B14067873
M. Wt: 248.10 g/mol
InChI Key: ZNYSKHRGAROSFH-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dichloroanilino)propanoate is an organochlorine compound featuring an ester-linked propanoate backbone and a 2,5-dichloro-substituted anilino group. The compound’s ester functionality and dichloroanilino substituent suggest applications in medicinal chemistry, particularly as intermediates in drug synthesis. The 2,5-dichloro substitution pattern on the aromatic ring may influence electronic and steric properties, affecting reactivity and biological interactions .

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

methyl 3-(2,5-dichloroanilino)propanoate

InChI

InChI=1S/C10H11Cl2NO2/c1-15-10(14)4-5-13-9-6-7(11)2-3-8(9)12/h2-3,6,13H,4-5H2,1H3

InChI Key

ZNYSKHRGAROSFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,5-dichloroanilino)propanoate typically involves the esterification of 3-(2,5-dichloroanilino)propanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

3-(2,5-dichloroanilino)propanoic acid+methanolacid catalystmethyl 3-(2,5-dichloroanilino)propanoate+water\text{3-(2,5-dichloroanilino)propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(2,5-dichloroanilino)propanoic acid+methanolacid catalyst​methyl 3-(2,5-dichloroanilino)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dichloroanilino)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The chlorine atoms on the anilino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-(2,5-dichloroanilino)propanoic acid.

    Reduction: 3-(2,5-dichloroanilino)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,5-dichloroanilino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(2,5-dichloroanilino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,5-dichloroanilino group can bind to active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key structural analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Crystal System Key Features
Methyl 3-(2,5-dichloroanilino)propanoate 2,5-dichloro C10H11Cl2NO2 260.10 Not reported Ester group; para-chloro adjacency
Methyl 3-[(3,5-dichloroanilino)carbonyl]propionate 3,5-dichloro C11H11Cl2NO3 276.11 Monoclinic (C2/c) Carbonyl group; hydrogen-bonded dimers
3-(3-Chloroanilino)-1-(3,5-dimethylpyrazol)propan-1-one 3-chloro C14H16ClN3O 277.75 Monoclinic (P21/c) Ketone group; pyrazole substituent
Ethyl 2-(2,6-dichloroanilino)phenylacetate 2,6-dichloro C16H15Cl2NO2 324.20 Not reported Phenylacetate ester; ortho-substitution
  • 3,5-Dichloro: Symmetric substitution facilitates hydrogen-bonded dimer formation in crystals, as observed in methyl 3-[(3,5-dichloroanilino)carbonyl]propionate . Ortho-Substitution (2,6): Introduces steric bulk, possibly reducing binding affinity to biological targets compared to para-substituted analogs .
  • Functional Group Variations: Ester vs. Carbonyl/Ketone: Esters (e.g., target compound) are less polar than amides or ketones, influencing solubility and membrane permeability. Pyrazole vs. Anilino: The pyrazole ring in 3-(3-chloroanilino)-propan-1-one introduces additional hydrogen-bonding sites, altering molecular packing .

Research Findings and Implications

  • Hydrogen Bonding : The 3,5-dichloro analog forms dimers via N–H···O hydrogen bonds, a feature less likely in 2,5-dichloro derivatives due to steric constraints .
  • Synthetic Utility: this compound’s ester group makes it a versatile intermediate for further derivatization, such as hydrolysis to carboxylic acids or coupling reactions.

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